N-(4-Acetyl-3-chlorophenyl)acetamide
Overview
Description
N-(4-Acetyl-3-chlorophenyl)acetamide: is an organic compound with the molecular formula C₁₀H₁₀ClNO₂. It is also known by other names such as 4’-Chloroacetanilide and N-(4-Chlorophenyl)acetamide . This compound is characterized by the presence of an acetamide group attached to a chlorinated phenyl ring, making it a derivative of acetanilide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-3-chlorophenyl)acetamide typically involves the acetylation of 4-chloroaniline. The reaction is carried out by reacting 4-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or sodium acetate. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically purified by recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetyl-3-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-Acetyl-3-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-Acetyl-3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
4-Chloroacetanilide: Similar in structure but lacks the acetyl group on the phenyl ring.
N-Acetyl-p-chloroaniline: Another derivative with similar properties but different substitution patterns
Uniqueness: N-(4-Acetyl-3-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-Acetyl-3-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed examination of its biological activity, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound is characterized by the following molecular structure:
- Molecular Formula : C10H10ClNO2
- Molecular Weight : 215.64 g/mol
The compound features an acetyl group and a chlorophenyl moiety, which are believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and microbial growth. Research indicates that it may interact with molecular targets such as:
- Enzymes : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Microbial Targets : The compound shows potential as an antimicrobial agent, likely through inhibition of cell wall synthesis or interference with metabolic pathways in bacteria.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) indicating robust antibacterial properties. The presence of the chlorinated phenyl group enhances its binding affinity to bacterial enzymes, thus improving its efficacy .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant strains of Klebsiella pneumoniae. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, making it a promising candidate for further development as an antibacterial agent . -
Anti-inflammatory Research :
Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and pain, along with decreased levels of inflammatory markers in serum samples.
Properties
IUPAC Name |
N-(4-acetyl-3-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-6(13)9-4-3-8(5-10(9)11)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQMKUAJGHLWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628750 | |
Record name | N-(4-Acetyl-3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103273-72-9 | |
Record name | N-(4-Acetyl-3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.